molecular formula C21H23N3O4S B7672308 3-(2-oxopyrrolidin-1-yl)-N-(3-pyrrolidin-1-ylsulfonylphenyl)benzamide

3-(2-oxopyrrolidin-1-yl)-N-(3-pyrrolidin-1-ylsulfonylphenyl)benzamide

Cat. No.: B7672308
M. Wt: 413.5 g/mol
InChI Key: NGGIOOZXPKTCRO-UHFFFAOYSA-N
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Description

“3-(2-oxopyrrolidin-1-yl)-N-(3-pyrrolidin-1-ylsulfonylphenyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides

Properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)-N-(3-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-20-10-5-13-24(20)18-8-3-6-16(14-18)21(26)22-17-7-4-9-19(15-17)29(27,28)23-11-1-2-12-23/h3-4,6-9,14-15H,1-2,5,10-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGIOOZXPKTCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-oxopyrrolidin-1-yl)-N-(3-pyrrolidin-1-ylsulfonylphenyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of a suitable precursor.

    Sulfonylation: Introduction of the sulfonyl group to the phenyl ring using reagents like sulfonyl chlorides under basic conditions.

    Amidation: Coupling of the sulfonylated phenyl compound with a benzoyl chloride derivative to form the final benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzene ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

“3-(2-oxopyrrolidin-1-yl)-N-(3-pyrrolidin-1-ylsulfonylphenyl)benzamide” could have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or receptor binding.

    Medicine: Exploration as a potential therapeutic agent for conditions involving the targeted enzymes or receptors.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and benzamide groups are often key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-sulfamoylphenyl)benzamide: Another benzamide derivative with a sulfonyl group.

    3-(2-oxopyrrolidin-1-yl)benzamide: Lacks the sulfonyl group but has a similar core structure.

    N-(3-pyrrolidin-1-ylsulfonylphenyl)acetamide: Similar sulfonyl and pyrrolidinone groups but with an acetamide instead of a benzamide.

Uniqueness

“3-(2-oxopyrrolidin-1-yl)-N-(3-pyrrolidin-1-ylsulfonylphenyl)benzamide” is unique due to the combination of its functional groups, which may confer specific binding properties and biological activities not seen in other similar compounds.

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